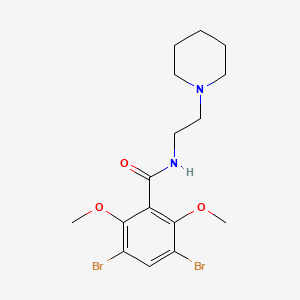
3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with bromine atoms at positions 3 and 5, methoxy groups at positions 2 and 6, and a piperidin-1-yl ethyl group attached to the nitrogen atom of the amide. Its molecular formula is C14H20Br2N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dimethoxybenzamide followed by the introduction of the piperidin-1-yl ethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Debrominated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,5-Dibromo-2,6-dimethoxybenzamide: Lacks the piperidin-1-yl ethyl group.
2,6-Dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide: Lacks the bromine atoms.
3,5-Dibromo-2,6-dimethoxy-N-methylbenzamide: Contains a methyl group instead of the piperidin-1-yl ethyl group.
Uniqueness: 3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide is unique due to the presence of both bromine atoms and the piperidin-1-yl ethyl group, which confer distinct chemical and biological properties
Biological Activity
3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H22Br2N2O3
- Molecular Weight : 450.17 g/mol
- CAS Number : 89653-92-9
Antitumor Activity
Research indicates that benzamide derivatives can exhibit significant antitumor properties. A study highlighted that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Enzymatic Activity : Compounds like 3,5-dibromo derivatives have been shown to inhibit enzymes involved in tumor progression.
- Induction of Apoptosis : They may promote programmed cell death in malignant cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Dihydrofolate Reductase Inhibition :
- Autophagy Modulation :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H22Br2N2O3 |
| Molecular Weight | 450.17 g/mol |
| CAS Number | 89653-92-9 |
| Antitumor Activity | Significant |
| Mechanism | Enzyme inhibition, apoptosis |
Properties
CAS No. |
89653-92-9 |
|---|---|
Molecular Formula |
C16H22Br2N2O3 |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
3,5-dibromo-2,6-dimethoxy-N-(2-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C16H22Br2N2O3/c1-22-14-11(17)10-12(18)15(23-2)13(14)16(21)19-6-9-20-7-4-3-5-8-20/h10H,3-9H2,1-2H3,(H,19,21) |
InChI Key |
LYGWPKNWCBAJGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1Br)Br)OC)C(=O)NCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















